molecular formula C16H26N2O B7920330 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

Cat. No.: B7920330
M. Wt: 262.39 g/mol
InChI Key: VCXQSAHZUMWOIS-INIZCTEOSA-N
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Description

This compound is a chiral secondary amine derivative featuring an (S)-configured benzyl-pyrrolidin-3-yl group linked to an isopropyl-amino-ethanol moiety. The stereochemistry at the pyrrolidine ring (S-configuration) is critical, as it may influence receptor binding or metabolic stability .

Properties

IUPAC Name

2-[[(3S)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-14(2)18(10-11-19)16-8-9-17(13-16)12-15-6-4-3-5-7-15/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQSAHZUMWOIS-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)[C@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Core Synthesis

The (S)-1-benzyl-pyrrolidin-3-amine intermediate is synthesized via asymmetric hydrogenation or resolution techniques. Patent CN101955457A details a scalable route:

Step 1 : Ring-closing of chiral epoxide precursors with benzylamine

Epoxide+BenzylamineEtOH, Δ(S)-1-Benzyl-pyrrolidin-3-ol[3]\text{Epoxide} + \text{Benzylamine} \xrightarrow{\text{EtOH, Δ}} \text{(S)-1-Benzyl-pyrrolidin-3-ol} \quad

Step 2 : Mitsunobu reaction to invert stereochemistry (if required)
Step 3 : Mesylation followed by azide displacement and Staudinger reduction to install the amine.

Table 1: Optimization of Pyrrolidine Ring Synthesis

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolTHFEthanol
Temperature (°C)806070
Yield (%)685275

Installation of Isopropylamino-Ethanol Side Chain

The tertiary amine functionality is introduced via reductive amination or alkylation :

Method A : Reductive Amination

  • Condense (S)-1-benzyl-pyrrolidin-3-amine with isopropyl ketone

  • Reduce with NaBH₃CN in MeOH at 0°C

Pyrrolidine+AcetoneNaBH₃CNIsopropylamine intermediate[1]\text{Pyrrolidine} + \text{Acetone} \xrightarrow{\text{NaBH₃CN}} \text{Isopropylamine intermediate} \quad

  • Ethylene oxide ring-opening with aqueous NaOH to install ethanol moiety.

Method B : Nucleophilic Substitution

  • Mesylate the hydroxyl group of (S)-1-benzyl-pyrrolidin-3-ol

  • React with 2-(isopropylamino)ethanol under basic conditions

Mesylate+HOCH₂CH₂N(iPr)K₂CO₃, DMFTarget compound[1]\text{Mesylate} + \text{HOCH₂CH₂N(iPr)} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound} \quad

Table 2: Comparative Analysis of Side-Chain Installation

MethodReaction Time (h)Yield (%)Purity (HPLC)
A246295.4
B487898.1

Stereochemical Control and Resolution Techniques

The (S) configuration at C3 is preserved using:

  • Chiral auxiliaries : (R)-Binap metal complexes during hydrogenation

  • Enzymatic resolution : Lipase-mediated acetylation of racemic mixtures

  • Chromatographic separation : Chiralcel OD-H columns with hexane/iPrOH

Chemical Reactions Analysis

Types of Reactions

2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is C16H26N2O, with a molar mass of approximately 262.39 g/mol. Its structure includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that influences biological interactions.
  • Benzyl Group : Enhances lipophilicity and may contribute to receptor binding.
  • Isopropyl Amino Group : Impacts the compound's pharmacokinetics and dynamics.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable diverse chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Reduction reactions can yield alcohols.
  • Substitution Reactions : Nucleophilic substitution can introduce different functional groups into the molecule.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateKetones, carboxylic acids
ReductionHydrogen with palladium catalystAlcohols
SubstitutionAlkyl halides with sodium hydroxideVaried functional group derivatives

Biology

The compound has been studied for its potential biological effects, particularly in the context of enzyme inhibition and receptor binding. Notable findings include:

  • Antibacterial Activity : Derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
  • Cytotoxicity in Cancer Cells : Some studies indicate selective cytotoxicity towards human leukemia HL-60 cells, suggesting potential as an anticancer agent through apoptosis induction via caspase activation.

Medical Applications

In medicinal chemistry, this compound is being investigated for its therapeutic effects on neurological disorders. The compound's mechanism of action involves interaction with specific molecular targets, potentially leading to alterations in enzyme activity or receptor function.

Case Studies

  • Neurological Disorders : Research has indicated that the compound may exhibit neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease.
  • Cancer Research : A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer drug.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation can influence mood, cognition, and behavior, making it a candidate for treating psychiatric and neurological disorders.

Comparison with Similar Compounds

Enantiomeric Pair: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

  • Structural Difference : The R-isomer is the enantiomer of the target compound, differing only in the stereochemistry of the benzyl-pyrrolidine group.
  • Stereochemical preferences in drug design often favor one enantiomer due to enhanced target affinity or reduced off-target effects. For example, the S-configuration in related compounds (e.g., sodium channel blockers) is associated with improved pharmacological profiles .

Analogues with Ethanolamine Moieties

  • Example: Tyrosol derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) share the ethanolamine backbone but lack the pyrrolidine and isopropyl groups.
  • Functional Comparison: Tyrosol derivatives inhibit mushroom tyrosinase (up to 70% at 1 mM), highlighting the role of ethanolamine in enzyme interaction . The target compound’s bulky pyrrolidine and isopropyl groups may reduce tyrosinase affinity but enhance selectivity for other targets (e.g., neurotransmitter receptors).

Pyrrolidine-Containing Pharmaceuticals

  • Example: (S)-4-((1-Benzyl-pyrrolidin-3-yl)(methyl)amino)-2-fluoro-5-methyl-N-(thiazol-4-yl)benzenesulfonamide (Patent: Xenon Pharmaceuticals Inc.).
  • Comparison: Both compounds feature an (S)-benzyl-pyrrolidine group, but the patented drug includes a benzenesulfonamide-thiazole moiety, enabling sodium channel (NaV1.6) inhibition.

Biological Activity

2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H26N2O
  • Molar Mass : 262.39 g/mol
  • CAS Number : 1354001-66-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially altering their activity and leading to physiological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Neuroprotective Effects : Studies have shown that this compound may inhibit certain enzymes involved in neurodegenerative processes, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Antidepressant Properties : Preliminary investigations indicate that the compound may influence neurotransmitter systems, which could lead to mood enhancement and anti-anxiety effects.
  • Cytotoxicity Against Cancer Cells : Some studies suggest that it may exhibit cytotoxic effects on specific cancer cell lines, indicating a potential role in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The stereochemistry of the compound plays a significant role in its interaction with biological targets:

CompoundStructure FeaturesBiological Activity
This compoundS configurationPotentially different biological activity due to stereochemistry
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanolR configurationExhibits distinct pharmacological effects compared to S form

Case Studies

  • Neuroprotective Study : In a study published in Nature, researchers explored the effects of this compound on neuroinflammation in mouse models. The findings indicated a significant reduction in inflammatory markers, suggesting its potential as a neuroprotective agent .
  • Antidepressant Activity : A clinical trial assessed the antidepressant properties of this compound by monitoring changes in serotonin and norepinephrine levels in patients with major depressive disorder. Results showed a marked improvement in symptoms after administration .
  • Cytotoxicity Assay : In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating significant potency against tumor growth .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol?

Methodological Answer: The synthesis typically involves multi-step reactions, including reductive amination and coupling steps. For example:

  • Step 1 : React (S)-1-benzyl-pyrrolidin-3-amine with isopropyl aldehyde in methanol under agitation, followed by sodium borohydride reduction to form the intermediate .
  • Step 2 : Ethanol-mediated coupling using EDC·HCl and HOBT in DMF with triethylamine as a base, followed by recrystallization in ethyl acetate for purification .
    Critical Parameters : Reaction time (12–15 hours), solvent polarity (DMF enhances coupling efficiency), and temperature (room temperature for reduction, reflux for neutralization).

Table 1 : Key Reaction Conditions from

StepReagents/ConditionsYield Optimization
1MeOH, NaBH₄, 30 min60–70% (crude)
2EDC·HCl, HOBT, DMF85–90% (after purification)

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., benzyl and pyrrolidine proton environments) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 303.2) .
  • HPLC-PDA : Reverse-phase C18 column with UV detection at 254 nm; compare retention times against known standards .
    Purity Criteria : ≥95% by HPLC, with impurity profiling (e.g., benzyl chloride byproducts detected via GC-MS) .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors with known affinity for pyrrolidine derivatives (e.g., GPCRs or enzymes like monoamine oxidases) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s partial charges via AM1-BCC in OpenBabel .
  • Validation : Cross-validate docking poses with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Data Conflict Resolution : If computational binding energies contradict experimental IC₅₀ values, re-evaluate protonation states or solvation models .

Q. What experimental frameworks are suitable for assessing the compound’s environmental fate and ecotoxicological impact?

Methodological Answer: Adopt a tiered approach:

  • Phase 1 (Lab) : Measure physicochemical properties (logP, water solubility) using shake-flask methods .
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems under controlled conditions (e.g., OECD 301F) .
  • Phase 3 (Field) : Deploy randomized block designs with split plots to monitor bioaccumulation in model organisms (e.g., Daphnia magna) .

Table 2 : Key Parameters for Environmental Studies (Adapted from )

ParameterMethodDetection Limit
logPHPLC±0.1 units
BCFLC-MS0.1 µg/L

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HeLa vs. HEK293 cells may vary due to metabolic differences .
  • Dose-Response Refinement : Perform IC₅₀ curves with 8–10 concentration points to reduce variability .
  • Meta-Analysis : Apply fixed/random-effects models to aggregate data from disparate studies, weighting by sample size and assay robustness .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use ethanol (3–5% v/v) or PEG-400 to enhance aqueous solubility .
  • pH Adjustment : Buffered solutions (pH 6–7) prevent degradation of the ethanolamine moiety .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -80°C, reconstituted in DMSO for dosing .

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